molecular formula C19H34 B130008 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane CAS No. 153429-48-2

1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane

Cat. No.: B130008
CAS No.: 153429-48-2
M. Wt: 262.5 g/mol
InChI Key: BBHWTQNDTMKZNA-UHFFFAOYSA-N
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Description

trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl: is a chemical compound with the molecular formula C19H34 and a molecular weight of 262.47 g/mol It is characterized by its bicyclohexyl structure, which includes a butenyl group and a propyl group attached to the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl typically involves the reaction of appropriate cyclohexyl derivatives under controlled conditions. One common method includes the use of Grignard reagents to introduce the butenyl and propyl groups onto the bicyclohexyl framework . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems . These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide , to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to saturate the double bonds in the butenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane rings are replaced by other groups using reagents like alkyl halides or nucleophiles .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted bicyclohexyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential bioactive properties . It may serve as a lead compound for the development of new pharmaceuticals targeting specific molecular pathways .

Industry: In industry, trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl is used in the production of specialty chemicals and advanced materials . Its stability and reactivity make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications .

Comparison with Similar Compounds

  • trans,trans-4-But-3-enyl-4’-p-tolyl-bicyclohexyl
  • trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
  • 4-[(trans,trans)-4’-(3-Buten-1-yl)[1,1’-bicyclohexyl]-4-yl]-1,2-difluorobenzene

Uniqueness: trans,trans-4-But-3-enyl-4’-propyl-bicyclohexyl is unique due to its specific combination of butenyl and propyl groups on the bicyclohexyl framework. This structural arrangement imparts distinct chemical and physical properties , making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHWTQNDTMKZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598399
Record name 4-(But-3-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153429-48-2
Record name 4-(But-3-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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